molecular formula C22H22N2O3 B11365426 N-(4-methoxybenzyl)-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-methoxybenzyl)-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11365426
M. Wt: 362.4 g/mol
InChI Key: SXGWGXIXUSVINJ-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl chloride with 2-methylphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with 2-pyridylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: A simpler analog with similar structural features.

    2-Methoxy-5-(phenylamino)methylphenol: Another related compound with different functional groups.

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of methoxyphenyl, methylphenoxy, and pyridinyl groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H22N2O3/c1-17-7-3-4-8-20(17)27-16-22(25)24(21-9-5-6-14-23-21)15-18-10-12-19(26-2)13-11-18/h3-14H,15-16H2,1-2H3

InChI Key

SXGWGXIXUSVINJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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